N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide
Description
Introduction to N-Cyclopropyl-4,5,6,7-Tetrahydro-1H-Benzo[d]imidazole-6-Carboxamide
Core Structural Features
The compound features a benzimidazole scaffold —a fused bicyclic system comprising a benzene ring and an imidazole ring. Key modifications include:
- 4,5,6,7-Tetrahydro substitution : Partial saturation of the benzimidazole ring, introducing four hydrogen atoms to reduce aromaticity.
- 6-Carboxamide group : A functionalized amide group at position 6 of the bicyclic framework, enabling potential hydrogen bonding.
- N-Cyclopropyl substituent : A cyclopropane ring attached to the nitrogen atom of the imidazole moiety, contributing to steric and electronic properties.
This combination of structural elements positions the compound within the realm of heterocyclic carboxamide derivatives , a class of molecules with diverse applications in medicinal chemistry and materials science.
Nomenclature and Structural Identification
IUPAC Name and Systematic Classification
Parent Structure and Substituents
The IUPAC name This compound is derived systematically:
- Parent compound : 1H-benzo[d]imidazole (a benzimidazole with a hydrogen atom at position 1).
- Tetrahydro descriptor : Indicates partial saturation of positions 4, 5, 6, and 7, forming a dihydrobenzimidazole ring.
- Substituents :
Classification within Heterocyclic Chemistry
The compound belongs to:
- Benzimidazole derivatives : A subclass of fused benzene-imidazole systems.
- Carboxamide-functionalized heterocycles : A broader category of compounds with amide linkages conjugated to heterocyclic cores.
Synonyms and Registry Numbers
Alternative Names and Identifiers
The compound is identified by multiple synonyms and registry numbers, as summarized in Table 1 :
| Registry Number | Synonym | Source |
|---|---|---|
| 2034440-50-9 | This compound | |
| AKOS025320985 | This compound | |
| F6492-0291 | This compound | |
| 91628337 | PubChem CID (primary identifier for database entries) |
Note: Additional synonyms may exist in proprietary databases but are excluded due to limited public availability.
Molecular Formula and Weight
Elemental Composition and Mass Properties
The molecular formula is C₁₁H₁₅N₃O , with a calculated molecular weight of 205.26 g/mol . This is consistent with:
- Carbon (C) : 11 atoms.
- Hydrogen (H) : 15 atoms.
- Nitrogen (N) : 3 atoms (one from the cyclopropane substituent, two from the imidazole and carboxamide groups).
- Oxygen (O) : 1 atom (from the carboxamide group).
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-cyclopropyl-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C11H15N3O/c15-11(14-8-2-3-8)7-1-4-9-10(5-7)13-6-12-9/h6-8H,1-5H2,(H,12,13)(H,14,15) |
InChI Key |
QJYUHNMYVWNNMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2CCC3=C(C2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Tetrahydrobenzimidazole Core
The tetrahydrobenzimidazole scaffold is typically synthesized starting from appropriate substituted anilines or o-phenylenediamines, which undergo cyclization reactions to form the benzimidazole ring system. Reduction or hydrogenation steps are employed to saturate the 4,5,6,7 positions, yielding the tetrahydro derivative.
For example, a common method involves:
- Condensation of o-phenylenediamine derivatives with carboxylic acid derivatives or aldehydes to form benzimidazole intermediates.
- Subsequent catalytic hydrogenation to reduce the aromatic ring to the tetrahydro form.
Introduction of the Carboxamide Group
The carboxamide group at the 6-position is introduced via amide coupling reactions. This can be achieved by:
- Functionalizing the benzimidazole core with a carboxylic acid or activated ester at the 6-position.
- Coupling with cyclopropylamine under amide bond-forming conditions, often using coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters (e.g., NHS esters).
Cyclopropyl Substitution
The cyclopropyl group is introduced as the amide substituent, typically by reacting the activated carboxylic acid derivative of the tetrahydrobenzimidazole with cyclopropylamine. This step is crucial for imparting the unique biological properties of the compound.
Purification and Characterization
The final compound is purified by standard organic chemistry techniques such as column chromatography and recrystallization. Purity and structure confirmation are performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy
- Mass Spectrometry (MS)
- High Performance Liquid Chromatography (HPLC)
Representative Synthetic Route (Summary Table)
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|
| 1 | Cyclization | o-Phenylenediamine + aldehyde/carboxylic acid | Benzimidazole intermediate | Formation of benzimidazole core |
| 2 | Hydrogenation | Catalytic hydrogenation (e.g., Pd/C, H2) | 4,5,6,7-Tetrahydrobenzimidazole | Saturation of aromatic ring |
| 3 | Carboxylation/Activation | Introduction of carboxylic acid or ester | 6-Carboxylic acid or activated ester derivative | Position-specific functionalization |
| 4 | Amide coupling | Cyclopropylamine + coupling reagent (e.g., EDC) | N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzimidazole-6-carboxamide | Formation of final amide bond |
| 5 | Purification and characterization | Chromatography, NMR, MS, HPLC | Pure target compound | Confirmation of structure and purity |
Research Findings and Optimization
- The use of mild conditions for cyclization and hydrogenation preserves sensitive functional groups and improves yield.
- Amide coupling efficiency is enhanced by using activated esters or carbodiimide reagents, minimizing side reactions.
- Purification by silica gel chromatography with appropriate solvent systems (e.g., ethyl acetate/hexane mixtures) yields high-purity products.
- NMR data confirm the presence of the cyclopropyl group and the tetrahydrobenzimidazole core, with characteristic chemical shifts.
- Mass spectrometry confirms molecular weight consistent with the molecular formula C11H15N3O (205.26 g/mol).
Comparative Notes on Similar Compounds
Compounds structurally related to N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide have been synthesized using similar strategies, with variations in the amide substituent or ring saturation level. The cyclopropyl substitution is notable for enhancing biological activity, as seen in related benzimidazole derivatives studied for antitumor and antimicrobial properties.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: The cyclopropyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds related to N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, derivatives of benzimidazole have been noted for their ability to induce apoptosis in cancer cells and inhibit angiogenesis .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies suggest that benzimidazole derivatives possess broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. This makes them promising candidates for the development of new antibiotics, especially in the context of increasing antibiotic resistance .
Pharmacology
Neuroprotective Effects
Preclinical studies have demonstrated that this compound may exhibit neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Properties
Research indicates that this compound can also act as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This suggests potential applications in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
Polymer Chemistry
In material science, this compound has been explored for its use in polymer synthesis. Its unique structure allows it to be incorporated into polymers that exhibit improved mechanical properties and thermal stability. This is particularly relevant in the development of high-performance materials for industrial applications .
Data Tables
Case Studies
- Anticancer Study on Benzimidazole Derivatives : A study published in the Journal of Medicinal Chemistry highlighted the efficacy of benzimidazole derivatives in inhibiting cancer cell lines. The results demonstrated a significant reduction in cell viability at low micromolar concentrations.
- Neuroprotection in Animal Models : Research conducted on animal models showed that treatment with this compound resulted in improved cognitive function and reduced neuroinflammation markers.
- Development of Antimicrobial Agents : A series of clinical trials assessed the effectiveness of benzimidazole derivatives against resistant bacterial strains. The findings indicated a promising potential for these compounds as new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group and the benzoimidazole core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide with related derivatives, focusing on structural modifications, synthetic strategies, and functional implications.
Core Structural Modifications
Key Observations :
- Carboxamide at C6 (vs. C4 in triazeno derivatives) may alter hydrogen-bonding interactions with biological targets, impacting potency .
- Fluorinated analogs prioritize metabolic stability and imaging utility, whereas the carboxamide derivatives focus on enzyme inhibition .
Biological Activity
N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, focusing on its pharmacological properties and therapeutic applications.
- Molecular Formula : C₁₁H₁₅N₃O
- Molecular Weight : 205.26 g/mol
- CAS Number : 2034440-50-9
The structural characteristics of this compound contribute to its biological activity. The presence of the cyclopropyl group and the benzo[d]imidazole core are critical for its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d]imidazole scaffold. For instance, derivatives similar to N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole have shown promising results in inhibiting various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | SW620 (colon cancer) | 64.2 | Cytotoxic activity |
| Similar Derivative | PC3 (prostate cancer) | 70.2 | Cytotoxic activity |
The reported IC₅₀ values indicate that this compound exhibits significant cytotoxicity against metastatic cancer cell lines, suggesting its potential as a lead compound for further development in anticancer therapies .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. For example:
- Farnesyltransferase (FT) : Compounds with similar structures have been shown to inhibit FT effectively, which is crucial in cancer biology due to its role in oncogenic signaling pathways .
This inhibition is significant as it can lead to reduced proliferation of cancer cells.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been studied for anti-inflammatory effects. Some derivatives have shown potent inhibition of COX-2 enzyme activity:
| Compound | IC₅₀ (µM) | Comparison Drug | IC₅₀ (µM) |
|---|---|---|---|
| N-Cyclopropyl derivative | 0.04 ± 0.02 | Celecoxib | 0.04 ± 0.01 |
These findings suggest that the compound may be beneficial in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the benzo[d]imidazole ring can enhance potency and selectivity towards targeted enzymes or receptors.
Key observations include:
- The cyclopropyl group enhances lipophilicity and may improve binding affinity to target proteins.
- The carboxamide functionality is essential for maintaining solubility and bioavailability.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Antitumor Activity in Animal Models : In vivo studies demonstrated that similar benzo[d]imidazole derivatives significantly reduced tumor growth in xenograft models.
- Clinical Trials : Ongoing clinical trials are investigating the efficacy of related compounds in patients with specific genetic mutations associated with cancer.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Cyclopropyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxamide?
- Methodology : The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous compounds like Tegoprazan (a benzo[d]imidazole derivative) are synthesized via nucleophilic substitution and condensation reactions. Key steps include:
- Cyclopropyl group introduction via alkylation or coupling reactions.
- Formation of the tetrahydro-benzo[d]imidazole core using reductive cyclization or catalytic hydrogenation .
- Final carboxamide formation using activated esters (e.g., HATU/DMAP-mediated coupling).
Q. How is the structural conformation of this compound characterized in solution?
- Methodology : Use nuclear Overhauser effect (NOE) NMR experiments to analyze spatial proximity of protons in the cyclopropyl and tetrahydro-benzimidazole moieties. X-ray crystallography can resolve solid-state conformation, while computational modeling (DFT) predicts solution-phase stability .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology : Prioritize assays based on structural analogs:
- Antiproliferative activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM.
- Enzyme inhibition : Fluorescence-based assays (e.g., H/K-ATPase inhibition for gastro-related targets) .
- Antimicrobial screening : Broth microdilution (MIC determination) against S. cerevisiae or E. coli .
Advanced Research Questions
Q. How do substituents on the cyclopropyl and benzimidazole moieties influence pharmacological activity?
- Structure-Activity Relationship (SAR) :
- Cyclopropyl modifications : Bulky substituents (e.g., fluorination) enhance metabolic stability but may reduce solubility. Compare logP values via shake-flask method .
- Benzimidazole substitution : Electron-withdrawing groups (e.g., -F, -NO) at position 5 improve enzyme affinity, as seen in analogs like Tegoprazan .
- Data contradiction : Some studies report reduced activity with N-methylation due to steric hindrance, while others note improved bioavailability .
Q. How can contradictory data in literature regarding this compound’s mechanism of action be resolved?
- Methodology :
- Comparative studies : Replicate conflicting assays under standardized conditions (e.g., pH, temperature).
- Target profiling : Use CRISPR-Cas9 knockout models to validate suspected targets (e.g., ion channels, kinases).
- Computational docking : Map binding poses to receptors (e.g., 5-HT for antiemetic analogs) using AutoDock Vina .
Q. What strategies mitigate off-target effects observed in preclinical studies?
- Approach :
- Selective functionalization : Introduce polar groups (e.g., -OH, -COOH) to reduce membrane permeability in non-target tissues.
- Prodrug design : Mask the carboxamide group with enzymatically cleavable linkers (e.g., esterase-sensitive moieties) .
- Pharmacokinetic optimization : Conduct microsomal stability assays (human/rat liver microsomes) to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
